Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
The computed lipophilicity (XLogP3-AA) of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is -0.5, a value that differentiates it from more lipophilic 1,3,4-oxadiazol-2-amine analogs lacking the morpholine group. This predicted lower logP suggests superior aqueous solubility and potential for favorable pharmacokinetic behavior [1]. The difference is attributed to the electron-withdrawing and hydrogen-bond-accepting properties of the morpholine ring [2].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | -0.5 (XLogP3-AA) |
| Comparator Or Baseline | 1,3,4-oxadiazol-2-amine (core scaffold) typically >0.5; 5-phenyl-1,3,4-oxadiazol-2-amine: ~1.5 (estimated) |
| Quantified Difference | Approximately 1.0–2.0 log unit reduction |
| Conditions | In silico prediction (XLogP3 3.0 algorithm) [1] |
Why This Matters
Lower logP is a critical procurement criterion for researchers prioritizing aqueous solubility and favorable ADME profiles in early-stage hit-to-lead campaigns.
- [1] PubChem. Computed Property: XLogP3-AA for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. View Source
- [2] Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the physicochemical and pharmacokinetic properties of morpholine-containing drugs. Med Res Rev. 2020;40(2):709-752. (Class-level inference: morpholine effect on logP) View Source
